Nitronium hexafluoroantimonate

Vue d'ensemble

Description

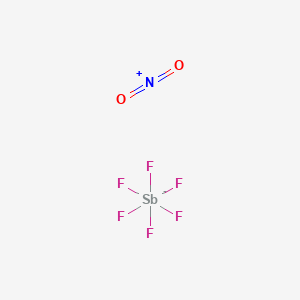

Nitronium hexafluoroantimonate is a chemical compound with the formula NO₂SbF₆. It is a white crystalline solid that is insoluble in water. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications .

Méthodes De Préparation

Nitronium hexafluoroantimonate can be synthesized through several methods. One common synthetic route involves the reaction of nitronium tetrafluoroborate with antimony pentafluoride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product .

Industrial production methods often involve the direct fluorination of nitronium compounds with antimony pentafluoride. This process requires careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Nitronium hexafluoroantimonate undergoes various types of chemical reactions, including:

Oxidation: It acts as a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.

Substitution: It can participate in electrophilic substitution reactions, where the nitronium ion (NO₂⁺) acts as the electrophile.

Complex Formation: It can form complexes with other compounds, particularly those containing electron-rich species

Common reagents used in these reactions include organic solvents like dichloromethane and acetonitrile. The major products formed depend on the specific reaction conditions and substrates used .

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis

- Nitration Reactions : Nitronium hexafluoroantimonate is extensively used as a nitrating agent in organic chemistry. It introduces nitro groups into aromatic compounds, which is crucial for synthesizing pharmaceuticals and agrochemicals .

- Electrophilic Substitution : The compound participates in electrophilic substitution reactions, where the nitronium ion acts as the electrophile, allowing for the modification of various organic substrates.

2. Materials Science

- Doping in Carbon Nanotubes : Research has demonstrated that this compound can serve as a strong p-type dopant for single-walled carbon nanotubes (SWCNTs). This application enhances the electrical properties of SWCNTs, making them more suitable for electronic devices .

- Synthesis of High-Energy Materials : The compound's strong oxidizing nature makes it valuable in developing high-energy materials, which are essential for applications in explosives and propellants .

3. Biological Applications

- Oxidative Stress Studies : In biological research, this compound is employed to study oxidative stress mechanisms in cells. It generates reactive nitrogen species that can lead to nitration of proteins, affecting their function and cellular signaling pathways .

- Potential Pharmaceutical Uses : Ongoing research explores its potential in developing new pharmaceuticals that require strong oxidizing agents for therapeutic effects. For instance, it has shown cytotoxic effects against certain cancer cell lines, indicating possible applications in cancer therapy .

Case Studies

Study 1: Effects on Human Fibrinogen

- A study investigated the impact of nitronium tetrafluoroborate on human fibrinogen, revealing significant increases in nitrated tyrosine levels at low concentrations. This suggests potential implications for coagulation processes influenced by nitration reactions.

Study 2: Nitration Effects on Cellular Models

Mécanisme D'action

The mechanism of action of nitronium hexafluoroantimonate involves the release of the nitronium ion (NO₂⁺), which is a strong electrophile. This ion can react with electron-rich species, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and substrates used .

Comparaison Avec Des Composés Similaires

Nitronium hexafluoroantimonate can be compared with other similar compounds, such as:

Nitrosonium hexafluoroantimonate: Similar in structure but contains the nitrosonium ion (NO⁺) instead of the nitronium ion.

Nitronium tetrafluoroborate: Contains the tetrafluoroborate anion (BF₄⁻) instead of the hexafluoroantimonate anion.

Sodium hexafluoroantimonate: Contains the sodium cation (Na⁺) instead of the nitronium ion

This compound is unique due to its strong oxidizing properties and its ability to participate in a wide range of chemical reactions, making it a valuable reagent in both research and industrial applications .

Activité Biologique

Nitronium hexafluoroantimonate (NHFA) is a compound that has garnered interest for its unique properties and potential applications in various fields, particularly in organic chemistry and materials science. This article explores the biological activity of NHFA, focusing on its effects on biological systems, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a nitronium salt characterized by its strong electrophilic nature due to the presence of the nitronium ion (). It is commonly used as a nitrating agent in organic synthesis, facilitating the introduction of nitro groups into organic molecules. Its chemical structure can be represented as combined with hexafluoroantimonate ions.

Mechanisms of Biological Activity

The biological activity of NHFA primarily stems from its ability to generate reactive nitrogen species (RNS) upon interaction with biological molecules. These RNS can lead to nitration and oxidation processes, which may affect cellular functions and biological pathways.

Key Mechanisms:

- Nitration of Tyrosine Residues: NHFA can induce the nitration of tyrosine residues in proteins, leading to changes in protein function and structure. This modification can alter enzyme activities and signaling pathways within cells .

- Oxidative Stress Induction: The compound may contribute to oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA .

Study 1: Effects on Human Fibrinogen

A study investigated the effects of nitronium tetrafluoroborate (NO2BF4), closely related to NHFA, on human fibrinogen (Fg). The results indicated:

- Increased Nitration: Treatment with NO2BF4 resulted in a statistically significant increase in nitrated tyrosine levels in Fg at concentrations as low as 0.01 mmol/L (p < 0.005) compared to controls .

- Altered Coagulation Properties: Higher concentrations of NO2BF4 led to significant changes in the coagulation properties of Fg, indicating potential implications for hemostatic functions .

Study 2: Nitration Effects on Cellular Models

In another investigation, researchers examined the effects of NHFA on various cellular models:

- Cell Viability: The exposure to NHFA resulted in reduced cell viability in cancer cell lines, suggesting cytotoxic effects. For instance, MDA-MB-231 breast cancer cells exhibited reduced viability when treated with increasing concentrations of NHFA .

- Selective Toxicity: Notably, while NHFA demonstrated cytotoxicity against cancer cells, it also affected normal cells, raising concerns about its therapeutic index and safety profile .

Table 1: Summary of Biological Effects Induced by this compound

Propriétés

IUPAC Name |

nitronium;hexafluoroantimony(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.NO2.Sb/c;;;;;;2-1-3;/h6*1H;;/q;;;;;;+1;+5/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNJLTRMKNMFSW-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)=O.F[Sb-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6NO2Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672878 | |

| Record name | Dioxoammonium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.756 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17856-92-7 | |

| Record name | Dioxoammonium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitronium hexafluoroantimonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does Nitronium hexafluoroantimonate interact with single-walled carbon nanotubes and what are the downstream effects?

A1: this compound (NHFA) acts as a strong p-type dopant for SWCNTs. [] This means it introduces holes into the SWCNTs, increasing their conductivity. This interaction is primarily driven by the positively charged nitronium ions (NO2+) within NHFA. These ions preferentially intercalate into the SWCNT bundles. [, ] This intercalation, along with the influence of counterions, leads to several effects:

- Selective Attack on Metallic SWCNTs: Nitronium ions exhibit a selective attack on metallic SWCNTs due to the higher electron density at their Fermi level, leading to stronger binding. This selectivity allows for the removal of metallic SWCNTs from a mixture, leaving behind enriched semiconducting SWCNTs. [, ]

- Changes in Optical and Electronic Properties: Doping with NHFA causes the disappearance of van Hove singularity-related transitions in UV-Vis-NIR absorption spectra and the emergence of a new peak near 1.33 eV. [] Additionally, the G-band in Raman spectra experiences an upshift, indicating phonon stiffening, a hallmark of p-type doping. [] These spectral changes reflect modifications in the electronic band structure of the SWCNTs.

- Enhanced Conductivity: The p-type doping by NHFA significantly reduces the sheet resistance of SWCNT films, demonstrating its potential in enhancing the electrical conductivity of these nanomaterials. []

Q2: What is the impact of this compound treatment on the structure of single-walled carbon nanotube bundles?

A2: NHFA treatment can lead to the formation of SWCNT superbundles. [] This occurs through sonication of SWCNTs in a solution containing NHFA, causing the bundles to enlarge significantly compared to their pristine state. [] This superbundle formation is attributed to the creation of SWCNT-intercalant charge complexes in the solution. The resulting superbundles exhibit almost double the specific surface area and a sevenfold increase in micropore surface area compared to untreated bundles. [] This increase in microporosity is a direct result of the enhanced interstitial spaces within the superbundles.

Q3: How does the diameter of single-walled carbon nanotubes influence their interaction with this compound?

A3: Diameter plays a crucial role in the interaction between SWCNTs and NHFA. Research shows that NHFA selectively dopes large-diameter metallic SWCNTs (> 1 nm) in aqueous solutions. [] This selectivity arises from the stronger binding energy of nitronium ions with the abundant electron density at the Fermi level of large-diameter metallic SWCNTs compared to their semiconducting counterparts. [] This diameter-dependent doping behavior allows for finer control over the electronic properties of SWCNTs.

Q4: Are there any methods to reverse the effects of this compound on single-walled carbon nanotubes?

A4: Yes, thermal annealing can reverse the doping effects of NHFA on SWCNTs. [] Upon heating the treated samples, the Raman spectra revert to a state resembling the pristine SWCNTs, indicating a removal of the p-type doping. [] This reversibility suggests that NHFA doping can be used for temporary modification of SWCNT properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.